(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-(ethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-2-13-12(17)14-9-6-4-3-5-8(9)7-10(14)11(15)16/h8-10H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,10-/m0/s1 |
InChI Key |
QUIJHCRXBYRZML-GUBZILKMSA-N |
Isomeric SMILES |
CCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Halo-L-Serine Derivatives
Patent CN101544593A outlines a two-step process starting with 1-(1-cyclohexen-1-yl)pyrrolidine (II ) and 3-halo-L-serine (III ) (X = F, Cl, Br, I). Reaction in nonionic polar solvents (e.g., DMF) at 10–40°C yields intermediate IV , which undergoes cyclization in boiling HCl and hydrogenation using Pd/C in glacial acetic acid. This method achieves the core structure in 65–75% yield while preserving the (2S,3aS,7aS) configuration.
Chiral Auxiliary-Mediated Hydrogenation
AU2010273259B2 employs (S)-1-phenylethylamine as a chiral auxiliary to induce diastereoselectivity. Ethyl 2-oxocyclohexanecarboxylate reacts with the auxiliary to form a Schiff base, which is reduced to a cis-cyclohexane derivative. Epimerization and ester reduction yield the trans-octahydroindole core. This approach avoids high-pressure hydrogenation, achieving 58–62% yield.
Oxazolidinone Intermediate Strategy
PMC2991158 reports a trichloromethyloxazolidinone intermediate for stereoselective α-alkylation. Starting from (S)-indoline-2-carboxylic acid, hydrogenation with PtO₂ yields a 9:1 diastereomeric mixture. Epimerization under acidic conditions followed by condensation with trichloroacetaldehyde and hydrolysis produces enantiopure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. While optimized for the (R,S,S) isomer, this method is adaptable to the (S,S,S) configuration.
Integrated Synthesis Routes
Patent EP1140826A1: Esterification-Coupling-Debenzylation
- Esterification : Octahydroindole-2-carboxylic acid is converted to its benzyl ester using benzyl alcohol and p-toluenesulfonic acid.
- Coupling : The ester reacts with ethyl isocyanate in DCM with DCC/HOBt, forming the N-ethylcarbamoyl derivative.
- Debenzylation : Hydrogenolysis with Pd/C in ethanol removes the benzyl group, yielding the final product in 55–60% overall yield.
PMC9462284: Indole-2-Carboxylate Intermediate
Ethyl indole-2-carboxylate is hydrogenated to indoline-2-carboxylate, followed by Pd/C-catalyzed hydrogenation to octahydroindole-2-carboxylate. The ethyl ester is hydrolyzed to the carboxylic acid, and the amine is amidated with ethyl isocyanate. This route achieves 50–55% yield but requires careful control of hydrogenation pressure.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylcarbamoyl group can be substituted with other carbamoyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different functional groups replacing the ethylcarbamoyl group.
Scientific Research Applications
Medicinal Chemistry
The primary application of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid lies in its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as perindopril. These drugs are vital for managing hypertension and heart failure due to their ability to lower blood pressure effectively .
| Drug | Mechanism | Application |
|---|---|---|
| Perindopril | ACE inhibition | Hypertension treatment |
| Trandolapril | ACE inhibition | Hypertension and heart failure |
Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial in developing pharmaceuticals where stereochemistry significantly affects biological activity .
Biochemical Studies
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its incorporation into peptides can influence their structural conformations, thereby affecting their functional properties .
Case Study 1: Development of ACE Inhibitors
Research has demonstrated that modifications to the structure of this compound can lead to the development of new ACE inhibitors with improved efficacy and reduced side effects. A study indicated that derivatives of this compound exhibited enhanced binding affinity to the ACE active site compared to traditional inhibitors .
Case Study 2: Asymmetric Synthesis Applications
A study highlighted the use of this compound in synthesizing complex organic molecules through asymmetric reactions. The compound's ability to stabilize specific conformations was shown to improve reaction outcomes significantly .
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with target molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Bicyclic framework : The octahydroindole system provides rigidity and conformational stability.
- Stereochemistry : The (2S,3aS,7aS) configuration distinguishes it from epimers and enantiomers, influencing binding specificity .
- Functional groups : The ethylcarbamoyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The stereochemical configuration of octahydroindole derivatives significantly impacts their activity and synthesis. Key comparisons include:
Derivatives with Alternative Substituents
Substituents at the 1-position modify solubility, bioavailability, and target affinity:
Physicochemical and Bioactivity Comparisons
*Bioactivity clusters derived from hierarchical analyses of structurally related compounds ().
Biological Activity
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, commonly referred to as a derivative of octahydroindole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This compound is structurally related to several bioactive molecules, including the antihypertensive agent perindopril. Its biological activity encompasses a range of effects that are crucial for therapeutic applications.
Basic Information
- Molecular Formula : C9H15N2O3
- Molecular Weight : 185.23 g/mol
- CAS Number : 80875-98-5
- IUPAC Name : (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Pharmacological Properties
The biological activity of this compound has been explored primarily in the context of its role as an intermediate in the synthesis of perindopril and its derivatives. The pharmacological profile includes:
- Antihypertensive Activity : As a precursor to perindopril, this compound exhibits similar mechanisms of action, primarily through the inhibition of angiotensin-converting enzyme (ACE), which leads to vasodilation and reduced blood pressure .
- Cardioprotective Effects : Studies indicate that compounds derived from octahydroindole structures can provide cardioprotection by improving endothelial function and reducing oxidative stress .
The mechanism by which this compound exerts its effects involves:
- ACE Inhibition : The compound directly inhibits ACE activity, leading to decreased levels of angiotensin II and subsequent vasodilation.
- Antioxidant Properties : It may also exhibit antioxidant effects that contribute to its protective role against cardiovascular diseases .
Study on Antihypertensive Effects
A clinical study demonstrated that perindopril significantly reduced systolic and diastolic blood pressure in hypertensive patients. The study attributed these effects to the active metabolite derived from this compound .
| Study Parameter | Value |
|---|---|
| Population | 200 hypertensive patients |
| Dosage | 4 mg/day |
| Systolic BP Reduction | 15 mmHg |
| Diastolic BP Reduction | 10 mmHg |
Antioxidant Activity Assessment
In vitro studies have shown that derivatives of octahydroindole compounds exhibit significant free radical scavenging activity. This property is essential for mitigating oxidative stress in cardiovascular tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
